N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with a propane-1-sulfonyl group at the 1-position and a 1,3-benzodioxole-5-carboxamide moiety at the 7-position.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-10-28(24,25)22-9-3-4-14-5-7-16(12-17(14)22)21-20(23)15-6-8-18-19(11-15)27-13-26-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRUBDPRMKUAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Quinoline Synthesis: The preparation begins with the synthesis of 1,2,3,4-tetrahydroquinoline, which involves the hydrogenation of quinoline using a suitable catalyst such as platinum or palladium under high-pressure hydrogen gas.
Sulfonylation: The next step involves introducing a propane-1-sulfonyl group to the quinoline structure. This is typically achieved through a sulfonyl chloride in the presence of a base such as pyridine.
Carboxamide Introduction: The benzodioxole ring is then attached via an amide bond, using techniques such as the coupling of benzodioxole-5-carboxylic acid with the tetrahydroquinoline derivative in the presence of coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production scales up these processes, often using flow chemistry techniques to maintain reaction control and efficiency. High-throughput reactors and continuous flow setups enable the mass production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the quinoline ring, particularly at the tetrahydro positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide linkage, with agents such as lithium aluminium hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, typically with halogenating agents such as NBS (N-Bromosuccinimide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: N-Bromosuccinimide (NBS), sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinoline derivatives with increased oxidation states.
Reduction: De-sulfonylated quinoline or reduced benzodioxole derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate for synthesizing more complex molecules due to its functional groups and the reactivity of the benzodioxole and quinoline rings. Biology: The quinoline structure often exhibits significant biological activity, including antimicrobial and anticancer properties. Medicine: Industry: Used as a precursor in the synthesis of dyes, agrochemicals, and pharmaceuticals due to its stable yet reactive nature.
Mechanism of Action
The compound’s activity is primarily attributed to the quinoline ring, which interacts with various biological targets. It can intercalate into DNA, inhibiting the action of topoisomerase enzymes, which are crucial for DNA replication. Additionally, the benzodioxole ring can engage in hydrogen bonding and van der Waals interactions with protein active sites, enhancing the compound's binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl Group Variations
The propane-1-sulfonyl substituent distinguishes this compound from analogs like N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide (, ID: G504-0535), which features a shorter ethanesulfonyl chain. Key differences include:
| Property | Target Compound | Ethanesulfonyl Analog (G504-0535) |
|---|---|---|
| Molecular Formula | C20H22N2O5S | C19H20N2O5S |
| Molecular Weight | 402.47 g/mol | 388.44 g/mol |
| Sulfonyl Chain Length | C3H7SO2 | C2H5SO2 |
| Solubility (Predicted) | Lower aqueous solubility | Higher aqueous solubility |
Tetrahydroquinoline Core Modifications
Compounds in (e.g., 29, 31) share the tetrahydroquinoline scaffold but differ in substituents:
- 29 : Pyrrolidinyl-ethyl group at position 1, thiophene-2-carboximidamide at position 6 (68% synthesis yield).
- 31: Dimethylaminoethyl at position 1, 8-fluoro substitution (69% yield).
The target compound’s propane-1-sulfonyl group may confer steric and electronic differences, affecting receptor binding kinetics compared to amine-containing analogs. Lower yields in some analogs (e.g., 30 : 6%) highlight synthetic challenges for bulky substituents, suggesting the propane-sulfonyl group’s synthesis may require optimized conditions .
Benzodioxole Carboxamide Modifications
The antineoplastic agent tulmimetostatum () shares the 1,3-benzodioxole-5-carboxamide group but includes additional substituents (7-chloro, trans-cyclohexyl-methoxyazetidine). This compound’s antineoplastic activity underscores the benzodioxole moiety’s role in targeting DNA or enzyme pathways. The target compound lacks these substitutions, which may limit its cytotoxicity but reduce off-target effects .
Pharmacological and Physicochemical Profiles
Metabolic Stability
Longer sulfonyl chains (propane vs. ethane) may slow metabolic degradation by cytochrome P450 enzymes, extending half-life .
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a tetrahydroquinoline moiety and a benzodioxole group, which are significant for its biological activity. The molecular formula is with a molecular weight of approximately 448.6 g/mol. The presence of the propane-1-sulfonyl group enhances its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4S2 |
| Molecular Weight | 448.6 g/mol |
| XLogP3-AA | 4.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
Interaction Studies
Research indicates that compounds similar to this one exhibit significant biological activities including:
- Antimicrobial : Potential effectiveness against bacterial strains.
- Anticancer : Inhibition of cancer cell proliferation through apoptosis induction.
- Anti-inflammatory : Reduction of inflammatory markers in various models.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related compounds:
- Antimicrobial Activity : A study demonstrated that tetrahydroquinoline derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that the sulfonamide group may enhance the compound's efficacy against infectious agents .
- Anticancer Effects : Research on structurally related compounds indicated their potential in inhibiting tumor growth in vitro. For instance, compounds featuring a similar sulfonyl group showed promise in targeting cancer cell lines by inducing cell cycle arrest .
- Anti-inflammatory Properties : A recent investigation highlighted the anti-inflammatory effects of sulfonamide derivatives in murine models, showing decreased levels of pro-inflammatory cytokines upon treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
